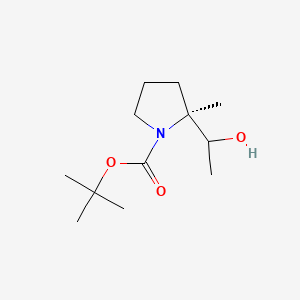
Ethyl 3-(quinazolin-4-ylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(quinazolin-4-ylamino)benzoate: is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(quinazolin-4-ylamino)benzoate typically involves the condensation of 2-aminobenzoic acid with an appropriate aldehyde or ketone to form the quinazoline ring. This is followed by esterification with ethanol to introduce the ethyl ester group. The reaction conditions often include refluxing in the presence of a catalyst such as acetic anhydride or using microwave-assisted synthesis for improved yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(quinazolin-4-ylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated quinazoline derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 3-(quinazolin-4-ylamino)benzoate is used as a building block in the synthesis of more complex quinazoline derivatives. It serves as an intermediate in the preparation of compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Quinazoline derivatives are known to inhibit various enzymes, including tyrosine kinases, which are involved in cell signaling pathways .
Medicine: this compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for the development of targeted cancer therapies .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of ethyl 3-(quinazolin-4-ylamino)benzoate involves its interaction with molecular targets such as enzymes. The quinazoline moiety can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation. The compound may also interact with signaling pathways involved in cell growth and survival, further contributing to its biological activity.
Comparación Con Compuestos Similares
Quinazolin-4-one derivatives: These compounds share the quinazoline core structure and exhibit similar biological activities.
Ethyl 3-(quinazolin-4-ylamino)benzoate analogs: Structural analogs with different substituents on the quinazoline ring or benzoate ester group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and quinazoline moiety contribute to its potential as a versatile intermediate in synthetic chemistry and its promising therapeutic applications.
Propiedades
Fórmula molecular |
C17H15N3O2 |
|---|---|
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
ethyl 3-(quinazolin-4-ylamino)benzoate |
InChI |
InChI=1S/C17H15N3O2/c1-2-22-17(21)12-6-5-7-13(10-12)20-16-14-8-3-4-9-15(14)18-11-19-16/h3-11H,2H2,1H3,(H,18,19,20) |
Clave InChI |
QTUXXVZVIPFIOB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC=C1)NC2=NC=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(4-Aminopentyl)carbamoyl]formicacidhydrochloride](/img/structure/B13514761.png)


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-1-carboxylicacid](/img/structure/B13514773.png)



